4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide
Description
4-Bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring and a 2-methyl-1,3-thiazole moiety. This compound shares structural motifs with inhibitors of enzymes such as fructose-1,6-bisphosphatase (FBPase), where sulfonamide/sulfonylurea groups interact with allosteric binding sites . The bromine atom at the para position of the benzene ring may enhance lipophilicity and influence target selectivity, while the thiazole ring contributes to π-π stacking or hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S2/c1-8-14-10(7-17-8)6-13-18(15,16)11-4-2-9(12)3-5-11/h2-5,7,13H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEPNSFKDNTTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug). These compounds target a variety of cellular processes and structures, including enzymes, receptors, and DNA.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function. For instance, some thiazole derivatives have been shown to inhibit enzymes, block receptors, or interact with DNA to prevent its replication.
Biochemical Pathways
For example, some thiazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication.
Biological Activity
4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide, with the CAS number 852453-14-6, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a bromine atom and a thiazole moiety, which are known to enhance biological efficacy in various contexts. This article explores the compound's biological activity, synthesizing data from diverse studies and presenting relevant findings in tabular form.
The molecular formula of the compound is with a molecular weight of approximately 347.25 g/mol. The structure includes a benzene ring substituted with a sulfonamide group and a thiazole derivative, which may contribute to its pharmacological properties.
Antimicrobial Activity
Research indicates that sulfonamide compounds, including derivatives like this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed efficacy against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (related sulfonamide) | 50 | Staphylococcus aureus |
| Compound B (related sulfonamide) | 100 | Escherichia coli |
The exact MIC for the target compound requires further investigation but is anticipated to be competitive based on related structures.
Cardiovascular Effects
A study evaluated the effects of benzenesulfonamides on perfusion pressure and coronary resistance in biological models. The results indicated that certain derivatives could significantly alter perfusion pressure, suggesting potential cardiovascular benefits or risks associated with their use.
Table 2: Effects on Perfusion Pressure
| Compound Name | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| This compound | TBD | TBD |
| Compound C (sulfonamide derivative) | 0.001 | Decrease |
This table illustrates the need for detailed pharmacokinetic studies to understand the implications of these effects in vivo.
Case Studies
Recent literature has documented various case studies focusing on the biological activity of sulfonamides. For instance, one study reported that certain derivatives exhibited not only antimicrobial but also anti-inflammatory properties. These findings suggest that thiazole-containing sulfonamides may interact with multiple biological pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters.
Table 3: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Oral Bioavailability | TBD |
| Plasma Half-Life | TBD |
| Clearance Rate | TBD |
These parameters will guide future experimental designs and clinical applications.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are traditionally recognized for their antimicrobial properties. Research indicates that compounds similar to 4-bromo-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzene-1-sulfonamide exhibit significant activity against various bacterial strains. Studies have shown that the thiazole moiety enhances the compound's efficacy against resistant strains of bacteria, making it a subject of interest in antibiotic development .
Anticancer Potential
Recent investigations into the anticancer properties of thiazole derivatives suggest that this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have been evaluated in vitro for their ability to induce cytotoxicity in cancer cell lines, indicating potential use as chemotherapeutic agents .
Enzyme Inhibition
The sulfonamide group is known to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. Research has explored the potential of this compound as an enzyme inhibitor, which could lead to applications in treating conditions like glaucoma and certain types of bacterial infections .
Crystallographic Studies
Crystallographic studies have provided insights into the molecular structure and interactions of this compound. The crystal structure analysis reveals important data regarding intermolecular interactions and bonding characteristics, which are crucial for understanding its reactivity and potential applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluation against resistant bacteria | Demonstrated significant inhibition at low concentrations |
| Anticancer Activity | Testing on human cancer cell lines | Induced apoptosis and reduced cell viability in multiple cancer types |
| Enzyme Interaction | Inhibition studies on carbonic anhydrase | Showed competitive inhibition with potential therapeutic implications |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
Sulfonamide vs. Sulfonylurea Linkages: The sulfonylurea derivative (Table 1, Row 2) exhibits stronger binding to FBPase due to the urea group’s hydrogen-bonding capacity, achieving an IC₅₀ of 0.2 µM compared to sulfonamide-based compounds . The bromine position (on benzene vs.
Thiazole Substituent Effects :
The 2-methylthiazole group in the target compound and MTEP (Row 4) is critical for bioactivity. In MTEP, this group mediates high-affinity binding to metabotropic glutamate receptor 5 (mGluR5), with a Ki of 5 nM . Methylation at the thiazole’s 2-position likely enhances metabolic stability by shielding against oxidative degradation.
Bromine’s Role :
Bromination at the benzene ring (target compound) increases lipophilicity (clogP ≈ 3.5), favoring membrane permeability, whereas bromine on thiazole (Row 2) may disrupt π-stacking interactions in hydrophilic environments .
Antibacterial Activity : The tribromoethyl-substituted sulfonamide (Row 3) demonstrates potent antibacterial activity (MIC = 8 µg/mL), suggesting that halogenation patterns and bulky substituents enhance interactions with bacterial targets like dihydropteroate synthase .
Preparation Methods
Direct Sulfonylation of (2-Methyl-1,3-thiazol-4-yl)methylamine
The primary method involves the reaction of 4-bromobenzenesulfonyl chloride with (2-methyl-1,3-thiazol-4-yl)methylamine under basic conditions. Pyridine or aqueous sodium acetate is typically employed to neutralize HCl generated during the sulfonylation.
Reaction Conditions:
-
Molar Ratio: 1:1 (sulfonyl chloride to amine)
-
Base: Pyridine (2.2–4.4 M) or sodium acetate (1.5–2 equiv)
-
Solvent: Dichloromethane (DCM) or water
-
Temperature: 20–25°C (room temperature) or 80–85°C (aqueous conditions)
-
Time: 8–24 hours
Procedure:
-
Dissolve 4-bromobenzenesulfonyl chloride (1 equiv) and (2-methyl-1,3-thiazol-4-yl)methylamine (1 equiv) in DCM.
-
Add pyridine (2.2–4.4 M) and stir under nitrogen at room temperature for 19 hours.
-
Purify via silica gel chromatography (5% MeOH in DCM) to isolate the product as a white solid.
Characterization Data (Inferred):
Alternative Aqueous-Phase Synthesis
For scalability, aqueous conditions using sodium acetate as a base are preferred:
-
Mix 4-bromobenzenesulfonyl chloride (1.2 equiv) and (2-methyl-1,3-thiazol-4-yl)methylamine (1 equiv) in water.
-
Add sodium acetate (1.5–2 equiv) and heat at 80–85°C for 8 hours.
-
Filter and recrystallize from ethanol to obtain the product (yield: 82–88%).
Critical Analysis of Methodologies
Solvent and Base Selection
-
Pyridine vs. Sodium Acetate: Pyridine offers higher yields (99%) in organic solvents but requires anhydrous conditions. Sodium acetate in water is cost-effective and scalable but may necessitate longer reaction times.
-
Temperature: Room-temperature reactions minimize side products, while elevated temperatures accelerate aqueous-phase reactions.
Purification Strategies
-
Chromatography: Silica gel chromatography (5% MeOH/DCM) achieves >95% purity.
-
Recrystallization: Ethanol or methanol recrystallization provides adequate purity for industrial applications.
Substrate Compatibility and Limitations
Amine Reactivity
The electron-donating methyl group on the thiazole ring enhances nucleophilicity of the methylamine group, facilitating efficient sulfonylation. However, steric hindrance from the 2-methyl substituent may slightly reduce reaction rates compared to unsubstituted thiazole derivatives.
Sulfonyl Chloride Stability
4-Bromobenzenesulfonyl chloride is moisture-sensitive. Reactions must exclude atmospheric humidity to prevent hydrolysis to the sulfonic acid.
Industrial-Scale Considerations
Cost Analysis
Environmental Impact
Aqueous-phase methods generate less hazardous waste compared to organic solvents, aligning with green chemistry principles.
Emerging Methodologies and Innovations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
